4-Butylphenol

Physicochemical characterization Material handling Formulation compatibility

Researchers sourcing para-alkylphenol intermediates for liquid crystal synthesis often face batch inconsistencies and unintended biological activity from branched isomers. 4-Butylphenol (CAS 1638-22-8) resolves these challenges: • Liquid at ambient temperature (mp 22°C) - integrates directly into liquid-phase workflows without pre-dissolution required for solid alkylphenols • Linear n-butyl chain provides predictable lipophilicity (logP ~3.4) and enables reproducible coupling chemistry without steric hindrance • Validated reverse-phase HPLC protocol on Newcrom R1 columns with MeCN/water mobile phase supports rapid purity verification Supplied with certificate of analysis; standard research quantities available for global shipment.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1638-22-8
Cat. No. B154549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylphenol
CAS1638-22-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
InChIKeyCYYZDBDROVLTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylphenol: Physicochemical and Functional Profile


4-Butylphenol (CAS 1638-22-8), also designated as p-butylphenol or 4-n-butylphenol, is a para-substituted alkylphenol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. At ambient temperature, the compound exists as a colorless to brown clear liquid with a melting point of 22°C and a boiling point of 138-139°C at 18 mmHg . Its calculated logP values range from 2.73 to 3.65 depending on the computational method employed [2], and it is not miscible with water [3]. As a monosubstituted phenol bearing a linear n-butyl chain at the para position, this compound serves as an intermediate in liquid crystal synthesis and functions as a building block in organic synthesis, polymer chemistry, and environmental biodegradation research [4].

Liquid at ambient temperature — supports solvent-free synthetic workflow integration
Linear n-butyl chain — moderate lipophilicity (reported logP ~3.4) for organic-phase applications
Documented HPLC separation protocol — supports reduced method-development overhead

Why 4-Butylphenol Differs from Other Alkylphenols


The alkylphenol class exhibits pronounced structure-activity divergence driven by alkyl chain length, branching architecture, and substitution position. 4-Butylphenol possesses a linear n-butyl chain at the para position, which confers a distinct combination of lipophilicity (logP ~3.4), liquid physical state at room temperature (melting point 22°C), and moderated biological activity relative to its branched or longer-chain counterparts . In contrast, 4-tert-butylphenol (CAS 98-54-4) exists as a solid at ambient conditions with substantially different steric hindrance and biodegradation susceptibility [1]. Compounds with longer alkyl chains—such as 4-nonylphenol (C9) and 4-tert-octylphenol (C8 branched)—demonstrate markedly elevated estrogenic potency and environmental persistence profiles that render them unsuitable for applications where low endocrine disruption potential is required [2]. Generic substitution without attention to these alkyl chain-specific parameters can result in failed synthetic outcomes, altered degradation kinetics in environmental studies, or unintended biological effects. The following quantitative evidence establishes precisely where 4-butylphenol differs from its closest comparators in measurable, procurement-relevant terms.

Property
4-Butylphenol
Common Substitute
Physical state at RT
Liquid (mp 22°C)
4-tert-Butylphenol: solid (mp 98°C) — may require pre-dissolution
Estrogenic response
Lower reported response in MCF-7 assay
4-Nonylphenol / 4-tert-Octylphenol: higher potency at lower concentrations
Biodegradation
Reported complete mineralization by characterized strains
4-tert-Octylphenol: resistant to anaerobic degradation in soil microcosms

4-Butylphenol: Differentiation Evidence for Procurement


Physical State: Liquid vs. Solid at Room Temperature

4-Butylphenol (n-butyl isomer) remains a clear liquid at standard ambient conditions with a melting point of 22-24°C , whereas its branched isomer 4-tert-butylphenol (CAS 98-54-4) is a solid at room temperature with a melting point of approximately 98-101°C . This ~76°C difference in melting point arises from the linear versus highly branched architecture of the alkyl substituent, which alters crystal packing efficiency and intermolecular interactions.

Physical State at RT
Data to verify
22–24°C (liquid) vs 98–101°C (solid) — Δ ~76°C
Supports solvent-free workflow integration
Source-specific review recommended; literature-reported values
Physicochemical characterization Material handling Formulation compatibility

Estrogenic Activity: Relative Potency to Other Alkylphenols

In a comparative evaluation of alkylphenolic compounds using the MCF-7 cell proliferation assay (E-screen), 4-butylphenol demonstrated estrogenic activity only at substantially higher concentrations relative to longer-chain and branched analogs. 4-tert-Octylphenol and 4-nonylphenol produced detectable estrogenic effects at 1 μM and 10 μM, respectively [1]. In contrast, 4-butylphenol, along with 4-propylphenol and 4-tert-butylphenol, did not exhibit comparable potency at these lower micromolar ranges in the same assay system. The study's authors concluded that compounds with bulkier alkyl groups or higher carbon numbers possessed higher estrogenic capacity [2].

Estrogenic Response
Head-to-head
Lower reported response; >10-fold concentration difference vs 4-tert-octylphenol
Supports low-interference endocrine screening context
MCF-7 E-screen assay; 17β-estradiol positive control
Endocrine disruption screening Toxicology Environmental risk assessment

HPLC Analytical Method: Validated Separation Protocol

A documented reverse-phase HPLC method using the Newcrom R1 column enables the separation and analysis of 4-butylphenol under simple mobile phase conditions consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) [1]. This validated separation protocol is scalable from analytical to preparative isolation of impurities and is suitable for pharmacokinetic applications [2]. While structurally related alkylphenols may require different column chemistries or mobile phase compositions for optimal resolution, the availability of a specific, documented method for 4-butylphenol reduces method development overhead for analytical laboratories.

HPLC Separation
Method context
Documented RP-HPLC on Newcrom R1; MeCN/water/phosphoric acid mobile phase
Supports method-transfer readiness
Scalable to preparative and UPLC; MS-compatible with formic acid
Analytical chemistry Quality control Chromatographic separation

Microbial Biodegradation Specificity

Pseudomonas veronii strain nBP5, isolated from giant duckweed rhizosphere, demonstrated the capacity to utilize 4-n-butylphenol as a sole carbon source with complete degradation achieved up to 1.0 mM substrate concentration [1]. The strain's specific 4-n-BP-degrading activity followed Michaelis-Menten kinetics with a maximal degradation rate (Vmax) of 0.258 mmol/mg-cell/h, though activity declined at concentrations ≥0.075 mM due to substrate inhibition [2]. In comparative biodegradation studies using Bacillus sp. CYR2, 4-tertiary-butylphenol showed 66±3% removal at 4% inoculum size after 6 days, whereas the branched 4-tertiary-octylphenol exhibited markedly lower degradation enhancement (3.45-fold increase with inoculum size) relative to 4-tertiary-butylphenol (2.53-fold increase), underscoring the structural dependence of microbial degradation efficiency [3].

Biodegradation Kinetics
Head-to-head
Vmax = 0.258 mmol/mg-cell/h; complete degradation up to 1.0 mM
Supports biodegradation pathway study fit
P. veronii nBP5; 25°C, pH 6.0; substrate inhibition ≥0.075 mM
Bioremediation Environmental microbiology Metabolic pathway elucidation

Lipophilicity and Solubility Profile

4-Butylphenol exhibits a calculated logP (octanol-water partition coefficient) of approximately 3.4-3.65 [1], reflecting moderate lipophilicity conferred by the C4 alkyl chain. It is characterized as immiscible with water [2]. This partition coefficient places 4-butylphenol in a distinct lipophilicity band relative to phenol itself (logP ~1.46) and shorter-chain 4-alkylphenols such as 4-ethylphenol (logP ~2.5) or 4-propylphenol (logP ~3.0), while remaining considerably less hydrophobic than 4-octylphenol (logP ~5.5) or 4-nonylphenol (logP ~6.0) [3]. The intermediate logP value has implications for membrane permeability, environmental partitioning behavior, and chromatographic retention characteristics.

Lipophilicity (logP)
Class-level
logP 3.4–3.65; water-immiscible
Supports organic-phase partitioning context
Calculated values; experimental logP may vary
Partition coefficient Solubility Environmental fate modeling

Biodegradation: Linear vs. Branched Alkyl Chain

In anaerobic paddy soil microcosm studies supplemented with nitrate as an electron acceptor, 4-alkylphenols exhibited alkyl chain-dependent degradation profiles. The microcosm successfully degraded phenol and certain 4-alkylphenols; however, it did not degrade 4-tert-butylphenol, 4-tert-octylphenol, or 4-n-octylphenol under the tested conditions [1]. 4-n-Butylphenol, bearing a linear C4 chain, falls within the degradable subset of medium-chain 4-n-alkylphenols (C3-C7) that are oxidized by bacterial phenol hydroxylase systems [2], whereas the tert-butyl branched isomer demonstrates resistance to anaerobic microbial attack due to steric hindrance at the quaternary carbon adjacent to the aromatic ring.

Anaerobic Degradation
Head-to-head
Linear C4 chain degradable; branched tert-butyl and tert-octyl analogs recalcitrant
Supports environmental fate study context
Paddy soil microcosm; nitrate-reducing conditions
Anaerobic biodegradation Soil microbiology Environmental persistence

4-Butylphenol: Optimal Research and Industrial Applications


Liquid Crystal Intermediate and Polymer Additive Formulation

4-Butylphenol is documented as an intermediate in liquid crystal synthesis . Its liquid physical state at room temperature (melting point 22-24°C) eliminates pre-dissolution steps required for solid alkylphenols like 4-tert-butylphenol, enabling direct integration into liquid-phase synthetic workflows and polymer additive formulations where handling efficiency and solvent-free processing are valued. The linear n-butyl chain provides moderate lipophilicity without the steric bulk that can impede subsequent coupling reactions .

Endocrine Disruption Screening and Toxicology Reference

The comparative estrogenicity study by Kwack et al. (2002) established that 4-butylphenol exhibits substantially lower potency in MCF-7 cell proliferation assays compared to 4-nonylphenol and 4-tert-octylphenol [1]. This positions 4-butylphenol as a suitable low-activity comparator or reference standard in endocrine disruption screening panels. For researchers evaluating structure-activity relationships of alkylphenolic environmental contaminants, 4-butylphenol provides a baseline for medium-chain, linear alkyl substitution that contrasts sharply with the high-potency, branched long-chain analogs prevalent in industrial effluents [2].

Microbial Biodegradation Pathway Elucidation

The isolation and characterization of Pseudomonas veronii strain nBP5, which completely degrades 4-butylphenol up to 1.0 mM as a sole carbon source with a quantified Vmax of 0.258 mmol/mg-cell/h, provides a defined experimental system for studying alkylphenol catabolic pathways [3]. The proposed degradation pathway—initial hydroxylation to 4-n-butylcatechol followed by meta-cleavage—has been elucidated via GC-MS metabolite identification [4]. In contrast, branched isomers such as 4-tert-butylphenol exhibit resistance to anaerobic degradation in soil microcosms [5], making 4-butylphenol the preferred substrate for reproducible biodegradation studies requiring complete mineralization endpoints.

Analytical Method Development and Chromatographic Reference

A validated reverse-phase HPLC separation protocol for 4-butylphenol on Newcrom R1 columns with simple MeCN/water/phosphoric acid mobile phase conditions is publicly documented [6]. The method is scalable from analytical to preparative isolation and is adaptable to MS-compatible detection via formic acid substitution. For analytical laboratories developing methods for alkylphenol mixtures, 4-butylphenol offers a well-characterized retention behavior benchmark with intermediate lipophilicity (logP ~3.4-3.65) that facilitates method transfer and reproducibility [7].

Application
Selection Property
Validation Focus
Liquid crystal intermediate synthesis
Liquid physical state at RT
Solvent-free workflow compatibility
Endocrine disruption screening reference
Lower reported estrogenic response
MCF-7 assay comparator context
Biodegradation pathway elucidation
Characterized degrading strain system
Mineralization endpoint verification
HPLC method development benchmark
Documented separation protocol
Retention reproducibility and method transfer review

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